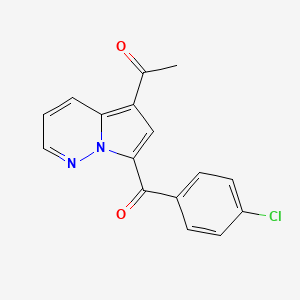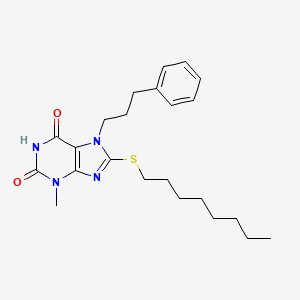
N'-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a bromophenyl group, and an ethoxyphenyl group, making it a subject of interest in organic chemistry and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with 2-ethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazole ring, followed by further functionalization to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the bromine atom with other functional groups.
科学研究应用
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-N-[(E)-(2-ethoxyphenyl)methylidene]amine
- (4-bromophenyl)(2-ethoxyphenyl)methylamine
Uniqueness
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable subject of study.
属性
CAS 编号 |
303107-83-7 |
|---|---|
分子式 |
C20H19BrN4O2 |
分子量 |
427.3 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c1-3-27-19-7-5-4-6-16(19)17-12-18(24-23-17)20(26)25-22-13(2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI 键 |
PEIYAFHVUZDUBT-LPYMAVHISA-N |
手性 SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
规范 SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)
![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
